4-Morpholinophenylboronic acid

Description

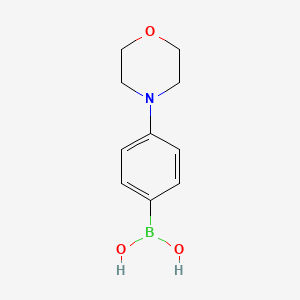

Structure

2D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDIUBHAKZDSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383633 | |

| Record name | 4-Morpholinophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-02-2 | |

| Record name | 4-Morpholinophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Morpholin-4-yl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholinophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinophenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry. Its unique combination of a nucleophilic morpholine moiety and a versatile boronic acid functional group makes it an invaluable reagent, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. The morpholine heterocycle is a well-established "privileged structure" in drug discovery, frequently incorporated to enhance the pharmacological properties of lead compounds. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for its effective utilization in research and development.

Introduction: The Significance of this compound in Modern Chemistry

Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and selectivity, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]

This compound distinguishes itself through the incorporation of a morpholine ring. This structural feature is of particular interest to medicinal chemists for several reasons:

-

Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility, an important factor for drug bioavailability.

-

Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation.

-

Favorable Pharmacokinetics: The presence of the morpholine moiety can positively influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Consequently, this compound serves as a critical intermediate in the synthesis of a wide array of biologically active compounds, including potential anticancer agents and enzyme inhibitors.[][7][]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-bromophenylboronic acid. This approach involves the formation of a stable pinacol ester intermediate, which facilitates purification and handling, followed by deprotection to yield the final product.

Step 1: Synthesis of this compound, Pinacol Ester

The initial step involves a nucleophilic substitution reaction where the bromine atom of (4-bromophenyl)boronic acid pinacol ester is displaced by morpholine. The use of the pinacol ester is advantageous as it protects the boronic acid moiety, preventing unwanted side reactions and improving the compound's stability.[9]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)boronic acid pinacol ester (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to facilitate the nucleophilic substitution without causing decomposition of the starting materials or product.

-

Solvent: DMF and DMSO are excellent solvents for this reaction due to their high boiling points and ability to dissolve the reactants.

-

Pinacol Ester Protection: The pinacol ester is stable to the reaction conditions and can be readily purified using standard chromatographic techniques, which is often challenging for free boronic acids.[10][11]

Step 2: Deprotection to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic or basic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified this compound, pinacol ester in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) and water.

-

Hydrolysis: Add an aqueous solution of a strong acid, such as hydrochloric acid, and stir the mixture vigorously at room temperature for 2-4 hours.

-

Isolation: After the reaction is complete, separate the organic layer. The aqueous layer containing the product can be washed with an organic solvent to remove any remaining starting material.

-

Product Collection: The pH of the aqueous layer is then carefully adjusted to be slightly acidic (around pH 4-5) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Self-Validating System: The purity of the final product can be initially assessed by its melting point. Further confirmation of the structure and purity is achieved through the characterization techniques detailed in the following section.

Purification Strategies for Arylboronic Acids

The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[12] Several methods can be employed to obtain high-purity this compound:

-

Recrystallization: This is a common and effective method for purifying solid boronic acids. Suitable solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.[13][14]

-

Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and acidified to precipitate the pure boronic acid.[15]

-

Column Chromatography: While direct chromatography of boronic acids on silica gel can lead to decomposition, the use of boric acid-treated silica gel can mitigate this issue.[11] Alternatively, chromatography of the more stable pinacol ester intermediate is often preferred.[10]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of protons in the molecule. The characteristic signals for this compound include:

-

Aromatic protons in the para-substituted phenyl ring, typically appearing as two distinct doublets.

-

Protons of the morpholine ring, which usually appear as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

-

A broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with deuterium in deuterated solvents.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a highly informative technique for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. For this compound, a signal corresponding to a trigonal planar (sp²) boron atom is expected. This technique is also valuable for studying the interaction of the boronic acid with diols and for determining its pKa.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound include:

-

O-H stretching of the boronic acid group.

-

B-O stretching.

-

C-N stretching of the morpholine ring.

-

C-O-C stretching of the morpholine ring.

-

Aromatic C-H and C=C stretching.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₃ | [18] |

| Molecular Weight | 207.03 g/mol | [18] |

| CAS Number | 279535-9 | [19] |

| IUPAC Name | [4-(morpholin-4-yl)phenyl]boronic acid | [18] |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This allows for the efficient introduction of the 4-morpholinophenyl moiety into a wide range of organic molecules.

Experimental Workflow:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and the crucial role of the morpholine moiety in drug design underscore its importance. This guide has provided a detailed and practical framework for the synthesis, purification, and comprehensive characterization of this key building block, empowering researchers to confidently and effectively utilize it in their synthetic endeavors. The robust protocols and mechanistic insights presented herein are intended to facilitate the development of novel molecules with significant potential in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PubChemLite - [4-(morpholin-4-yl)phenyl]boronic acid (C10H14BNO3) [pubchemlite.lcsb.uni.lu]

- 19. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Morpholinophenylboronic acid

An In-Depth Technical Guide to 4-Morpholinophenylboronic Acid

This guide provides a comprehensive overview of this compound, a versatile reagent increasingly pivotal in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 186498-02-2) is an arylboronic acid derivative that has garnered significant attention for its utility as a building block in the synthesis of complex organic molecules.[1] Its structure, which marries the reactivity of a boronic acid with the physicochemical contributions of a morpholine moiety, makes it an invaluable tool, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to serve as a technical resource, elucidating the properties and applications that underpin its value in both academic research and industrial drug development.[]

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. These properties dictate crucial experimental parameters such as solvent choice, reaction temperature, and storage conditions.

Structural and General Properties

The key characteristics of this compound are summarized in the table below. The presence of the morpholine group, a saturated heterocycle, influences the compound's polarity and solubility, while the boronic acid group is the primary site of its synthetic reactivity.

| Property | Value | Reference |

| CAS Number | 186498-02-2 | [1] |

| Molecular Formula | C10H14BNO3 | [1] |

| Molecular Weight | 207.03 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Varies by source, typically in the range of 126-132°C | [3] |

| Predicted pKa | 9.26 ± 0.17 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Solubility Profile

While specific quantitative data is sparse in publicly available literature, the general solubility of arylboronic acids can be inferred from their structure and related compounds. Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5] The addition of the morpholine group to the phenyl ring is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid. This property is advantageous for achieving homogeneous reaction conditions in a variety of solvent systems.

Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic anhydrides, known as boroxines.[6] This process is reversible upon exposure to water. For this reason, it is crucial to store this compound under anhydrous conditions, typically under an inert atmosphere and refrigerated, to maintain its integrity and reactivity.[1] Commercially available arylboronic acids often contain varying amounts of these boroxine anhydrides, which can impact reaction efficiency.[6]

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the carbon-boron bond, which enables the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials.[7]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organohalide or triflate.[8] The morpholine moiety can be a simple structural component or a key pharmacophore in the target molecule.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Application in Medicinal Chemistry and Drug Discovery

Boronic acids are integral to modern drug discovery, acting as key intermediates and, in some cases, as the active pharmaceutical ingredient (API) itself (e.g., Bortezomib).[9] this compound is particularly valuable as a building block for synthesizing biologically active compounds.[1] The morpholine ring is a common feature in many approved drugs, often improving properties like aqueous solubility and metabolic stability. Consequently, this reagent is frequently used to introduce the morpholinophenyl scaffold into potential drug candidates targeting a wide range of diseases.[]

Section 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To ensure scientific integrity, a well-designed protocol must be self-validating. This means including controls and characterization steps to confirm the reaction's success and the product's identity. Below is a representative, detailed methodology for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4-morpholino-4'-methoxybiphenyl from 4-bromoanisole and this compound.

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.04 equiv.)

-

Potassium carbonate (K₂CO₃, 3.0 equiv.), finely ground

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Catalyst Pre-formation (Rationale): While pre-catalysts like Pd(PPh₃)₄ can be used directly, forming the active Pd(0) species in situ from Pd(II) and a phosphine ligand is a common and cost-effective strategy.[10]

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ and PPh₃.

-

Add a portion of the anhydrous 1,4-dioxane and stir for 10-15 minutes at room temperature. A color change (e.g., to a dark brown or yellow) indicates the formation of the Pd(0) complex.

-

-

Reagent Addition (Rationale): The order of addition is important. The base and boronic acid are added before the aryl halide to facilitate the formation of the active boronate species.

-

To the flask containing the catalyst, add K₂CO₃, followed by this compound.

-

Add the remaining 1,4-dioxane and the degassed water to form a biphasic mixture (typically a 4:1 to 10:1 ratio of dioxane:water).

-

Finally, add the 4-bromoanisole via syringe.

-

-

Reaction Execution (Rationale): Heating is generally required to drive the reaction to completion. The temperature should be carefully controlled to prevent catalyst decomposition.[10]

-

Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 4-bromoanisole starting material is a key indicator.

-

-

Work-up and Purification (Rationale): The work-up procedure is designed to remove the inorganic salts, the catalyst, and any unreacted starting materials.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-morpholino-4'-methoxybiphenyl.

-

-

Characterization (Rationale): Full characterization is essential to confirm the structure and purity of the final product.

-

Obtain ¹H NMR and ¹³C NMR spectra.

-

Confirm the molecular weight by High-Resolution Mass Spectrometry (HRMS).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant, causing skin, eye, and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a highly valuable and versatile reagent in the field of organic synthesis. Its robust performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable properties imparted by the morpholine moiety, solidifies its role as a key building block in the development of pharmaceuticals and advanced materials. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe implementation in the laboratory.

References

- 1. This compound CAS#: 186498-02-2 [m.chemicalbook.com]

- 3. 4-(MORPHOLINE-4-CARBONYL)PHENYLBORONIC ACID CAS#: 389621-84-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-Morpholinophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Its Spectroscopic Implications

4-Morpholinophenylboronic acid, systematically named [4-(morpholin-4-yl)phenyl]boronic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The molecule integrates a phenyl ring, a boronic acid moiety, and a morpholine substituent. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the morpholine moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet | 2H | Ar-H ortho to -B(OH)₂ | The boronic acid group is electron-withdrawing, deshielding the ortho protons. |

| ~ 6.9 - 7.1 | Doublet | 2H | Ar-H ortho to -N(morpholine) | The nitrogen of the morpholine is electron-donating, shielding the ortho protons. |

| ~ 3.8 - 4.0 | Triplet | 4H | -CH₂-O- (Morpholine) | Protons adjacent to the electronegative oxygen atom are deshielded. |

| ~ 3.2 - 3.4 | Triplet | 4H | -CH₂-N- (Morpholine) | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |

| ~ 8.0 - 9.0 | Broad Singlet | 2H | -B(OH)₂ | Protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | Ar-C para to -B(OH)₂ | Carbon directly attached to the electron-donating nitrogen atom is significantly deshielded. |

| ~ 135 - 140 | Ar-C ortho to -B(OH)₂ | Aromatic carbons adjacent to the boronic acid group. |

| ~ 130 - 135 | Ar-C ipso to -B(OH)₂ | The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation. |

| ~ 115 - 120 | Ar-C ortho to -N(morpholine) | Aromatic carbons adjacent to the morpholine nitrogen. |

| ~ 66 - 68 | -CH₂-O- (Morpholine) | Aliphatic carbons bonded to the highly electronegative oxygen atom. |

| ~ 48 - 50 | -CH₂-N- (Morpholine) | Aliphatic carbons bonded to the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the morpholine ring structure.

-

NMR Acquisition Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-N, C-O, and B-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 3600 | O-H stretch (B-OH) | Strong, Broad | Characteristic of the hydroxyl groups of the boronic acid, often showing hydrogen bonding.[2] |

| 2850 - 3000 | C-H stretch (aliphatic & aromatic) | Medium-Strong | Overlapping signals from the C-H bonds of the phenyl and morpholine rings.[3] |

| ~ 1600, ~1500 | C=C stretch (aromatic) | Medium | Typical absorptions for a para-substituted benzene ring. |

| ~ 1310 - 1380 | B-O stretch | Strong | A key diagnostic peak for the presence of a boronic acid.[4] |

| ~ 1230 - 1270 | C-N stretch (aryl-amine) | Strong | Stretching vibration of the bond between the phenyl ring and the morpholine nitrogen. |

| ~ 1115 | C-O-C stretch (ether) | Strong | Characteristic asymmetric stretching of the ether linkage within the morpholine ring.[3] |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Predicted Mass Spectrometric Data

Based on the molecular formula C₁₀H₁₄BNO₃, the calculated molecular weight is approximately 207.04 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

| Adduct / Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 208.11395 | Protonated molecular ion, commonly observed in electrospray ionization (ESI) positive mode.[5] |

| [M+Na]⁺ | 230.09589 | Sodium adduct, also common in ESI positive mode.[5] |

| [M-H]⁻ | 206.09939 | Deprotonated molecular ion, observed in ESI negative mode.[5] |

| [M+H-H₂O]⁺ | 190.10393 | Loss of a water molecule from the protonated molecular ion, a common fragmentation for boronic acids.[5] |

Predicted Fragmentation Pathway

Under ionization conditions, the molecular ion can fragment in predictable ways. Key fragmentations would involve the morpholine ring and the boronic acid group.

Predicted ESI+ Fragmentation

References

- 1. [4-(MORPHOLIN-4-YL)PHENYL]BORONIC ACID | CAS 186498-02-2 [matrix-fine-chemicals.com]

- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - [4-(morpholin-4-yl)phenyl]boronic acid (C10H14BNO3) [pubchemlite.lcsb.uni.lu]

Foreword: The Pivotal Role of 4-Morpholinophenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinophenylboronic Acid

Welcome to a comprehensive exploration of this compound, a molecule of significant interest in contemporary medicinal chemistry and drug development.[1] As a versatile building block, its utility in constructing complex molecular architectures via reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling is unparalleled.[1][2] The morpholino moiety often imparts favorable pharmacokinetic properties, while the boronic acid group serves as a unique pharmacophore or a reactive handle for further chemical elaboration.[3]

However, harnessing the full potential of this reagent requires a deep, practical understanding of its fundamental physicochemical properties: solubility and stability. These are not mere physical constants; they are critical process parameters that dictate everything from reaction efficiency and purification strategies to formulation and shelf-life of active pharmaceutical ingredients (APIs).[4] This guide moves beyond theoretical data, offering field-proven insights and robust methodologies to empower researchers, scientists, and drug development professionals to navigate the challenges associated with this compound class. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable, reproducible data.

Part 1: Solubility Profile of this compound

A nuanced understanding of solubility is the cornerstone of successful process development. The choice of solvent directly impacts reaction kinetics, yield, and the feasibility of purification and crystallization.[2] Boronic acids, as a class, exhibit complex solubility behavior due to their ability to form hydrogen bonds and their equilibrium with cyclic anhydrides (boroxines), which can complicate measurements.[2][5]

General Solubility Characteristics

The solubility of this compound is governed by the interplay between the polar boronic acid group, the moderately polar morpholine ring, and the nonpolar phenyl core.

-

Polar Solvents : The dual hydrogen bond donor/acceptor capability of the B(OH)₂ group suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethers, ketones).[6] The morpholine moiety further enhances affinity for polar media.

-

Nonpolar Solvents : Solubility in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane) is expected to be very low, a property that is often exploited for purification by washing away nonpolar impurities.[2][7]

-

Aqueous Solubility : While often generalized as "water-soluble," many arylboronic acids have limited solubility in water.[2] The solubility is also highly pH-dependent due to the Lewis acidic nature of the boron atom, which can accept a hydroxide ion to form a tetrahedral boronate species at pH values near its pKa.[8]

Quantitative Solubility Data (Proxy Data)

Specific, publicly available solubility data for this compound is limited. Therefore, we present data for the parent compound, phenylboronic acid, as a reliable proxy to understand general trends. The presence of the morpholino group is anticipated to increase solubility in polar solvents compared to the values below.

| Solvent | Type | Phenylboronic Acid Solubility Trend |

| Dipropyl Ether | Ether | High[2][9] |

| Acetone | Ketone | High[2][9] |

| 3-Pentanone | Ketone | High[7] |

| Chloroform | Chloroalkane | Moderate[2][9] |

| Methylcyclohexane | Hydrocarbon | Very Low[2][9] |

| Water (20 °C) | Aqueous | Low (1.9 g/100 g H₂O)[2][10] |

Experimental Protocol: Solubility Determination by the Dynamic Method

The dynamic (or synthetic) method is a robust technique for determining the solubility of compounds like boronic acids.[5][11] It relies on visually or instrumentally detecting the temperature at which a solid solute of known composition fully dissolves in a solvent upon controlled heating. This approach is often preferred as it circumvents the challenges associated with achieving true equilibrium, which can be slow and complicated by anhydride formation.[2]

Methodology:

-

Sample Preparation : Accurately weigh a specific mass of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer. This creates a biphasic sample of a precisely known mole fraction.[6]

-

Controlled Heating : Place the vessel in a circulating thermostat bath. Begin stirring to ensure uniform temperature distribution. Increase the temperature of the bath at a slow, constant rate (e.g., 0.2 °C/min) to remain close to thermal equilibrium.[11]

-

Turbidity Monitoring : Continuously monitor the solution's turbidity. This can be done visually or, for higher precision, using a luminance probe or a laser beam and photodetector that measures light scattering.[5][11]

-

Identify Dissolution Temperature : Record the temperature at which the last solid particles disappear and the solution becomes perfectly clear. This is the solubility temperature for that specific composition.[11]

-

Construct Solubility Curve : Repeat steps 1-4 with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature).

Causality and Self-Validation:

-

Why a slow heating rate? A rapid temperature increase can overshoot the true dissolution point, leading to inaccurate measurements. A slow, controlled ramp ensures the system remains near equilibrium.

-

Why instrumental detection? Visual determination can be subjective. An instrumental method provides an objective, reproducible endpoint, strengthening the validity of the data.

Workflow for Solubility Determination

Caption: Workflow for determining solubility via the dynamic method.

Part 2: Stability Profile and Degradation Pathways

The stability of arylboronic acids is a critical parameter, as degradation not only reduces the yield of desired reactions but can also introduce impurities that may be difficult to remove.[12] For pharmaceutical applications, understanding degradation pathways is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4] The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Key Degradation Pathways

-

Protodeboronation (Hydrolysis) : This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, yielding morpholinobenzene and boric acid.[13] This process is highly dependent on pH. Studies on substituted phenylboronic acids have shown that the rate of protodeboronation is often slowest in a slightly acidic to neutral pH range (around pH 5) and increases significantly under more acidic or basic conditions.[12][13] The mechanism can proceed through the neutral boronic acid or, more rapidly, through the anionic boronate species formed at higher pH.[12][13]

-

Oxidation : Arylboronic acids can be oxidized to the corresponding phenols (4-morpholinophenol in this case).[14] This degradation is often mediated by reactive oxygen species, and even atmospheric oxygen can contribute over time.[14] In a process development setting, the presence of oxidizing agents, such as residual hydrogen peroxide, or certain metal catalysts can accelerate this pathway.[12][15]

-

Anhydride (Boroxine) Formation : While not a degradation in the sense of irreversible bond cleavage, the dehydration of three boronic acid molecules to form a six-membered cyclic anhydride, known as a boroxine, is a common process. This equilibrium is influenced by the presence of water and the solvent. While reversible, boroxine formation can alter the physical properties and reactivity of the material.[5]

Visualization of Degradation Pathways

Caption: Major stability pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][16] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[16]

Analytical Prerequisite : A stability-indicating analytical method, typically HPLC with UV or MS detection, must be developed first. This method must be able to resolve the parent compound from all significant degradation products. Non-aqueous capillary electrophoresis (NACE) can be an excellent alternative to mitigate on-column hydrolysis sometimes seen in RP-HPLC.[17]

Methodology:

-

Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[16]

-

Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis : Add an equal volume of 1 M HCl. Heat at 70 °C for a set time (e.g., 2, 8, 24 hours).[4]

-

Base Hydrolysis : Add an equal volume of 1 M NaOH. Keep at room temperature for a set time.[4] Basic conditions often accelerate protodeboronation.[12]

-

Oxidation : Add an equal volume of 3% H₂O₂. Keep at room temperature in the dark for a set time.[18]

-

Thermal Degradation : Store a solution (and a solid sample) in an oven at a high temperature (e.g., 70 °C).[18]

-

Photolytic Degradation : Expose a solution to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[16][18]

-

-

Time Points and Quenching : At each time point, withdraw a sample. For acid/base samples, neutralize them before analysis. Cool thermal samples.

-

Analysis : Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating method.

-

Evaluation : Calculate the percentage of degradation. For significant degradants, use techniques like LC-MS/MS to propose structures. This data is crucial for understanding degradation pathways.

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This compound is a powerful tool in the arsenal of the modern drug discovery scientist. Its efficacy, however, is intrinsically linked to its solubility and stability. By employing systematic, robust methodologies such as the dynamic method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for successful process optimization, formulation development, and regulatory compliance. Understanding the "why" behind these protocols—the pH-dependence of protodeboronation, the risk of oxidation, and the nuances of solubility measurements—transforms routine analysis into a predictive science, accelerating the journey from discovery to clinical application.

References

- 1. nbinno.com [nbinno.com]

- 2. d-nb.info [d-nb.info]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - STEMart [ste-mart.com]

4-Morpholinophenylboronic Acid: A Versatile Scaffold for Innovations in Catalysis, Sensing, and Medicinal Chemistry

An in-depth technical guide

This guide provides an in-depth exploration of 4-Morpholinophenylboronic acid (4-MPBA), moving beyond its conventional applications to uncover promising, high-impact research frontiers. We will dissect its unique chemical attributes, grounded in the interplay between the boronic acid moiety and the morpholine ring, to propose novel research directions in catalysis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for next-generation discoveries.

Part 1: Foundational Profile of this compound (4-MPBA)

Before exploring advanced applications, a firm grasp of 4-MPBA's fundamental characteristics is essential. Its true potential lies in the synergistic interplay of its two key functional groups: the diol-reactive boronic acid and the tertiary amine of the morpholine ring.

Core Physicochemical Properties

The utility of any chemical scaffold is dictated by its physical properties. 4-MPBA is a stable, crystalline solid, readily available from commercial suppliers, making it an accessible starting point for a wide range of synthetic endeavors.

| Property | Value | Significance for Research |

| Molecular Formula | C₁₀H₁₄BNO₃ | Provides a foundation for stoichiometric calculations. |

| Molecular Weight | 207.03 g/mol | Essential for accurate reagent measurement in synthesis. |

| pKa | ~8.5 - 8.8 | The acidity of the boronic acid is critical for its ability to bind to diols, especially at physiological pH (7.4), making it highly relevant for biological applications like saccharide sensing. |

| Appearance | White to off-white crystalline powder | Indicates purity and stability under standard laboratory conditions. |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water. | Dictates the choice of solvent systems for reactions, purifications, and biological assays. |

The Critical Boron-Nitrogen (B-N) Intramolecular Interaction

A defining feature of 4-MPBA is the potential for an intramolecular dative bond between the Lewis acidic boron atom and the Lewis basic nitrogen atom of the morpholine ring. This interaction is not trivial; it significantly modulates the compound's reactivity and stability.

-

Causality: In the uncomplexed state, the boron atom is sp² hybridized and trigonal planar. The vacant p-orbital on the boron is electron-deficient. The lone pair of electrons on the morpholine nitrogen can donate into this vacant orbital, forming a dative B-N bond. This shifts the boron's hybridization towards sp³ and a more stable tetrahedral geometry.

-

Experimental Implication: This B-N interaction stabilizes the boronic acid against protodeboronation, a common degradation pathway for arylboronic acids, especially under harsh reaction conditions. This inherent stability makes 4-MPBA a more robust building block compared to simpler phenylboronic acids, leading to higher yields and cleaner reactions in complex synthetic routes.

Caption: The stabilizing intramolecular B-N dative bond in 4-MPBA.

Part 2: Advancing Established Applications

While 4-MPBA is a workhorse in specific applications, significant room for innovation exists. Here, we propose research avenues that build upon its established strengths.

Next-Generation Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and 4-MPBA is a frequent participant. However, its potential in advanced, process-oriented synthetic methodologies remains underexplored.

-

Proposed Research Area: Continuous Flow Synthesis: Transitioning from batch to continuous flow processing offers superior control over reaction parameters, enhanced safety, and scalability. 4-MPBA's stability makes it an ideal candidate for flow chemistry. Research should focus on developing packed-bed reactors with immobilized palladium catalysts for the continuous synthesis of biaryl compounds derived from 4-MPBA, enabling high-throughput library generation for drug discovery.

Caption: Workflow for continuous flow Suzuki-Miyaura coupling with 4-MPBA.

-

Exemplary Protocol: Synthesis of a Biaryl FAAH Inhibitor Precursor

This protocol details a robust Suzuki-Miyaura coupling to synthesize a key intermediate. The choice of catalyst and base is critical for achieving high yield and preventing side reactions.

-

Reagent Preparation: In a nitrogen-purged glovebox, add this compound (1.2 eq.), the aryl bromide partner (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) to an oven-dried reaction vessel.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.).

-

Expertise Note: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling sterically hindered partners and its resistance to β-hydride elimination, which is crucial for maximizing yield. K₂CO₃ is a moderately strong base, effective for activating the boronic acid without promoting significant hydrolysis.

-

-

Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The aqueous component is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Seal the vessel and heat to 90 °C with vigorous stirring for 12 hours.

-

Monitoring & Workup: Monitor reaction completion by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Trustworthiness: This self-validating protocol includes clear monitoring steps (TLC/LC-MS) to ensure the reaction has gone to completion before proceeding to workup, preventing wasted effort and resources.

-

-

Medicinal Chemistry: Targeting Disease with Precision

4-MPBA is a valuable fragment in medicinal chemistry, notably in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and inflammation. The next frontier lies in leveraging the boronic acid's unique reactivity for targeted therapies.

-

Proposed Research Area: Reversible Covalent Inhibitors: The boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues in an enzyme's active site. This offers a powerful mechanism for achieving high potency and selectivity. Research should focus on designing 4-MPBA derivatives to target serine proteases or kinases implicated in cancer and inflammatory diseases. The morpholine group can be used to optimize solubility and pharmacokinetic properties.

Caption: Mechanism of reversible covalent inhibition by a boronic acid derivative.

Part 3: Frontier Research Directions

Here we propose novel research areas where the unique properties of 4-MPBA could lead to significant breakthroughs.

Advanced Ratiometric Fluorescent Sensors for Saccharides

Phenylboronic acids are well-known for their ability to bind with 1,2- or 1,3-diols, such as those found in saccharides like glucose. This has led to the development of glucose sensors. However, simple "on-off" sensors are susceptible to fluctuations in sensor concentration and excitation intensity.

-

Proposed Research Area: Ratiometric Sensing: A more robust approach is ratiometric sensing, where the binding event causes a shift in the fluorescence emission spectrum, allowing for a measurement based on the ratio of two wavelengths. By synthesizing a fluorophore-appended 4-MPBA derivative, the morpholine nitrogen can act as a photoinduced electron transfer (PET) modulator.

-

Mechanism: In the unbound state, the lone pair on the morpholine nitrogen quenches the fluorophore's emission. Upon binding glucose, the B-N interaction is enhanced, pulling the nitrogen's lone pair away and "turning on" the fluorescence at one wavelength while another remains constant, enabling a ratiometric output. This provides a self-calibrating and highly reliable sensing platform.

-

-

Experimental Workflow for Sensor Development

-

Synthesis: Synthesize a fluorescent 4-MPBA derivative (e.g., by coupling an anthracene or pyrene fluorophore to a modified 4-MPBA scaffold).

-

Characterization: Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.

-

Photophysical Studies: Record the absorption and emission spectra of the sensor in a physiologically relevant buffer (e.g., PBS, pH 7.4).

-

Titration Experiments: Add increasing concentrations of glucose and record the fluorescence spectra after each addition.

-

Data Analysis: Plot the ratio of fluorescence intensities at two selected wavelengths against the glucose concentration to determine the binding constant (Ka) and the sensor's dynamic range.

-

Selectivity Test: Repeat the titration experiments with other common biological interferents (e.g., fructose, lactate, ascorbic acid) to validate the sensor's selectivity for glucose.

-

pH- and Glucose-Responsive "Smart" Hydrogels

The dual-responsive nature of 4-MPBA (pH-responsive B-N interaction and glucose-responsive diol binding) makes it an exceptional candidate for creating "smart" materials for applications like controlled drug release.

-

Proposed Research Area: Develop a biocompatible hydrogel by copolymerizing a 4-MPBA-containing monomer with a hydrophilic polymer backbone (e.g., poly(acrylamide)).

-

Mechanism of Action: At physiological pH, the 4-MPBA units can act as cross-linkers by binding to a diol-containing polymer (like PVA) or by self-dimerization. In the presence of high glucose concentrations (as seen in hyperglycemic conditions), the glucose will competitively bind to the boronic acid, disrupting the cross-links and causing the hydrogel to swell and release an encapsulated drug. A drop in pH would also modulate the B-N equilibrium, further tuning the material's properties.

-

Caption: Glucose-responsive drug release from a 4-MPBA-based hydrogel.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple synthetic building block. Its inherent stability, conferred by the intramolecular B-N interaction, combined with the versatile reactivity of the boronic acid moiety, positions it as a power-tool for innovation. The research avenues proposed herein—from robust continuous flow manufacturing and precision covalent inhibitors to self-calibrating sensors and intelligent drug delivery systems—represent tangible, high-impact opportunities. By embracing the unique chemistry of this scaffold, the scientific community can unlock a new generation of solutions to challenges in medicine, diagnostics, and materials science.

The Versatile Role of 4-Morpholinophenylboronic Acid and Its Derivatives: A Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of 4-morpholinophenylboronic acid and its derivatives, a class of compounds demonstrating remarkable utility across organic synthesis, medicinal chemistry, and chemical biology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to deliver field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind experimental choices. We will delve into the synthesis, characterization, and diverse applications of these versatile molecules, with a particular focus on their role in Suzuki-Miyaura cross-coupling reactions, the development of targeted therapeutics, and advanced chemical proteomics.

Core Compound Profile: this compound

This compound is an aromatic boronic acid featuring a morpholine moiety attached to the phenyl ring. The presence of the morpholine group, a privileged structure in medicinal chemistry, imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably for its participation in palladium-catalyzed cross-coupling reactions.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound and its derivatives is essential for their effective application. The table below summarizes key data for the parent compound and two of its commonly used derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 186498-02-2 | C₁₀H₁₄BNO₃ | 207.03 | 126 | White solid |

| 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6 | C₁₁H₁₆BNO₃ | 221.06 | 102 - 106 | White solid |

| 4-(Morpholine-4-carbonyl)phenylboronic acid | 389621-84-5 | C₁₁H₁₄BNO₄ | 235.04 | Not specified | Solid |

| 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester | 364794-79-6 | C₁₇H₂₆BNO₃ | 303.20 | 85-89 | Solid |

Data compiled from multiple sources.[1][4]

Spectroscopic Characterization

The structural integrity of this compound and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The morpholine moiety presents a characteristic NMR pattern.[5] In the ¹H NMR spectrum, the protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring typically appear as distinct multiplets.[6] ¹¹B NMR is also a valuable tool for characterizing boronic acids, with the chemical shift indicating the hybridization state of the boron atom.[7]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing brominated aniline or a related precursor. The following is a representative, multi-step synthesis protocol for this compound, starting from 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-bromophenyl)morpholine

-

To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as dioxane, add bis(2-chloroethyl) ether (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-bromophenyl)morpholine.

Step 2: Borylation of N-(4-bromophenyl)morpholine

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-bromophenyl)morpholine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

This is a generalized protocol based on standard organic synthesis methodologies for similar compounds.[8][9][10][11]

Key Applications in Research and Development

The unique combination of a morpholine ring and a boronic acid group makes these compounds highly valuable in several areas of advanced research.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and this compound and its derivatives are excellent coupling partners.[3] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures.[12]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[13]

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a this compound derivative.

-

In a reaction vessel, combine the aryl halide (1 equivalent), the this compound derivative (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

Add a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents) or potassium phosphate (2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[15][16]

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.[15][16]

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency, and optimization may be required for specific substrates.[17][18][19]

Drug Discovery and Development

The morpholine moiety is a well-established pharmacophore that can improve the pharmacological profile of a drug candidate.[2] Consequently, this compound and its derivatives are valuable building blocks in medicinal chemistry.

Many kinase inhibitors feature a quinazoline core, and the Suzuki-Miyaura coupling is a key reaction for the synthesis of these compounds.[20] this compound derivatives can be used to introduce the morpholine-functionalized phenyl group onto the quinazoline scaffold, which can lead to potent and selective kinase inhibitors.[2][21] For example, derivatives of 4-morpholino-2-phenylquinazoline have been evaluated as inhibitors of PI3 kinase p110alpha, with some compounds showing IC₅₀ values in the low nanomolar range.[2]

Morpholine-containing compounds have demonstrated a broad range of anticancer activities.[22][23] Novel morpholine-based heterocycles have shown promising activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, with some compounds exhibiting IC₅₀ values in the low microgram per milliliter range.[24] The use of this compound and its derivatives allows for the systematic exploration of structure-activity relationships (SAR) in the development of new anticancer drug candidates.[25]

Chemical Proteomics

Boronic acids have emerged as powerful tools in chemical proteomics due to their unique ability to form reversible covalent bonds with cis-diols, which are present in glycoproteins.[26][27] This property allows for the selective enrichment of glycoproteins from complex biological samples.[28][29]

Boronic acid affinity chromatography is a widely used technique for the isolation of glycoproteins.[26] Materials functionalized with boronic acids can capture glycoproteins under basic conditions, and the captured proteins can then be released under acidic conditions.[27]

-

Material Preparation: Prepare a boronic acid affinity chromatography column or magnetic beads functionalized with a this compound derivative.

-

Sample Preparation: Solubilize the protein mixture from cells or tissues in a lysis buffer.

-

Binding: Adjust the pH of the protein lysate to basic conditions (pH 8.0-9.0) and apply it to the boronic acid affinity material. Allow for sufficient incubation time for the binding to occur.

-

Washing: Wash the material with a high-salt buffer at a basic pH to remove non-specifically bound proteins.

-

Elution: Elute the captured glycoproteins using an acidic buffer (e.g., pH 3.0-4.0) or a buffer containing a competing diol such as sorbitol.[29]

-

Downstream Analysis: The enriched glycoproteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[14] Boronic acids can be incorporated into activity-based probes targeting certain enzyme classes, such as serine hydrolases.[30][31][32][33][34] These probes covalently modify the active site of the target enzyme, allowing for their detection and identification. While fluorophosphonate-based probes are common for serine hydrolases, the development of novel probes, including those with boronic acid warheads, is an active area of research.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. In general, these compounds should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound and its derivatives are a class of highly versatile and valuable compounds for researchers in organic synthesis, medicinal chemistry, and chemical biology. Their utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules, including potent kinase inhibitors and other anticancer agents. Furthermore, their unique ability to interact with diols has established them as indispensable tools in the field of chemical proteomics for the selective enrichment of glycoproteins. As research in these fields continues to advance, the demand for and applications of these powerful chemical building blocks are certain to expand.

References

- 1. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis Process of p-Bromoaniline - LISKON [liskonchem.com]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 13. Yoneda Labs [yonedalabs.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Morpholinophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Morpholine-Substituted Phenylboronic Acid Scaffold

4-Morpholinophenylboronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The unique combination of the nucleophilic morpholine moiety and the versatile boronic acid group on a phenyl scaffold imparts favorable physicochemical properties and diverse reactivity. This makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery where the morpholine group is a privileged structure known to enhance aqueous solubility, metabolic stability, and target engagement.[1] This in-depth guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, quality control, and key applications, with a focus on empowering researchers to effectively utilize this reagent in their work.

I. Commercial Availability: A Comparative Overview

This compound and its more stable pinacol ester derivative are readily available from a range of chemical suppliers. The choice of supplier often depends on the required purity, quantity, and the specific form (free boronic acid vs. pinacol ester). Below is a comparative table of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 2795359-01-9 | Not specified | 100 mg |

| This compound, pinacol ester | Not specified | Not specified | 1 g | |

| Frontier Specialty Chemicals | 3-(4-Morpholino)phenylboronic acid pinacol ester | 852227-95-3 | Guaranteed Purity | 1 g, 5 g, 25 g |

| 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester | 1401222-64-7 | Guaranteed Purity | 1 g | |

| BOC Sciences | 4-(Morpholine-4-carbonyl)phenylboronic acid | 389621-84-5 | >98% | Custom |

| Chem-Impex | 4-(Morpholinomethyl)phenylboronic acid | Not specified | Not specified | Inquire |

Note: Purity specifications can vary, and it is crucial to consult the supplier's certificate of analysis for lot-specific data. For many research applications, the pinacol ester is preferred due to its enhanced stability and ease of handling compared to the free boronic acid, which can be prone to dehydration to form boroxines.

II. Synthesis and Manufacturing Considerations

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of custom analogs. A common and reliable synthetic route starts from the readily available 4-(4-bromophenyl)morpholine.

Diagram of a Common Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol: From 4-(4-Bromophenyl)morpholine

This protocol describes a standard procedure for the synthesis of this compound via a lithium-halogen exchange followed by quenching with a borate ester.

Materials:

-

4-(4-Bromophenyl)morpholine[2]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-(4-bromophenyl)morpholine. The flask is then purged with dry nitrogen.

-

Dissolution: Anhydrous THF is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium or tert-Butyllithium is added dropwise via syringe over a period of 30-60 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound as a solid.

III. Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application. Several analytical techniques are routinely employed for its characterization.

-